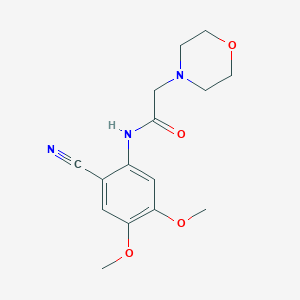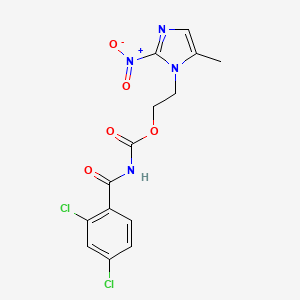
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota and has since been widely used in scientific research to better understand the mechanisms of opioid addiction and pain management.
Mécanisme D'action
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide works by blocking the activity of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide prevents the activation of downstream signaling pathways that are responsible for the analgesic effects of opioids. This mechanism of action has made N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide a valuable tool for studying the mu-opioid receptor and its role in pain management and addiction.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to block the analgesic effects of opioids, as well as the development of tolerance to opioids. Additionally, it has been shown to reduce the rewarding effects of opioids, which may make it a useful tool for developing new treatments for opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide is its selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the specific effects of this receptor on the body. Additionally, N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been shown to be highly potent, which allows researchers to use lower doses of the compound in their experiments. However, one of the main limitations of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide. One area of focus is the development of new treatments for opioid addiction, which may involve the use of compounds like N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide to reduce the rewarding effects of opioids. Additionally, researchers may continue to study the mu-opioid receptor and its specific effects on the body, in order to better understand the mechanisms of pain management and addiction. Finally, there may be opportunities to develop new compounds based on the structure of N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide, which could have even greater selectivity and potency than the original compound.
Applications De Recherche Scientifique
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain management and addiction. It has been shown to be a highly selective antagonist of the mu-opioid receptor, with little to no activity at other opioid receptors. This selectivity has made it a valuable tool for researchers studying the mu-opioid receptor and its specific effects on the body.
Propriétés
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-20-13-7-11(9-16)12(8-14(13)21-2)17-15(19)10-18-3-5-22-6-4-18/h7-8H,3-6,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOHHFSTGSHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-benzofuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746863.png)
![1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746869.png)
![N-(3,4-difluorophenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3746879.png)
![4-amino-3-{[(4-fluorophenyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B3746890.png)
![4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3746895.png)

![1-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3746906.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide](/img/structure/B3746930.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B3746938.png)
![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-4,6-dimorpholin-4-yl-1,3,5-triazine](/img/structure/B3746955.png)
![2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746957.png)
![2-methoxy-N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3746960.png)